molecular formula C18H15N3O4 B2942121 Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate CAS No. 338771-35-0

Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate

Cat. No.: B2942121
CAS No.: 338771-35-0
M. Wt: 337.335
InChI Key: SWAOREWIQAIOIT-UHFFFAOYSA-N
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Description

Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a 2-pyridinyl group at position 2. This compound is synthesized via condensation reactions involving alkyl aminopropenoates, as demonstrated in studies where heating precursors like compounds (8) or (9) in acetic acid yields derivatives such as (12) and (13) with moderate efficiencies (33% and 29%, respectively) .

Properties

IUPAC Name

methyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-23-15-11-20-16(13-8-5-6-10-19-13)21-17(15)25-14-9-4-3-7-12(14)18(22)24-2/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAOREWIQAIOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2C(=O)OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate typically involves multiple steps, starting with the preparation of the pyridine and pyrimidinyl precursors. These precursors are then reacted under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential therapeutic applications, possibly as a drug candidate.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Alkyl Aminopropenoate Derivatives

Compounds (12) and (13) (e.g., methyl and ethyl esters of 2-[2-cyano-2-(2-pyridinyl)ethenyl]amino-3-[2-methoxycarbonyl-4-(2-pyridinyl)-1H-pyrrol-3-yl]aminopropenoate) share key features with the target compound:

  • Common motifs: Pyridinyl, methoxycarbonyl, and cyano groups.
  • Synthesis : Derived from precursors (8) and (9) via thermal cyclization in acetic acid, yielding 29–33% efficiency .

Benzimidazole-Based Pharmaceuticals

Lansoprazole and Dexlansoprazole ():

  • Structure : Feature a sulfinyl-benzimidazole core linked to pyridinylmethyl groups.
  • Function : Proton pump inhibitors (PPIs) targeting gastric acid secretion.
  • Key Difference : The target compound’s pyrimidine-oxybenzoate scaffold contrasts with the benzimidazole-sulfinyl motif, limiting direct pharmacological overlap. However, both classes exploit pyridinyl groups for electronic modulation .

Apilimod Mesylate (STA-5326)

  • Structure : Contains a pyrimidinylhydrazone moiety with morpholinyl and pyridinylethoxy substituents.
  • Application : Inhibits IL-12 production for inflammatory diseases.
  • Comparison : Shares the pyrimidine backbone but incorporates hydrazone and morpholine groups, enhancing solubility and target specificity compared to the methoxybenzoate ester in the target compound .

Functional Group Analysis

Ester vs. Sulfur-Containing Groups

  • Target Compound : The methoxybenzoate ester may confer lipophilicity, influencing membrane permeability.
  • Omeprazole Derivatives (): Sulfinyl (SO) and sulfonyl (SO₂) groups enhance electrophilicity, critical for covalent binding to proton pumps. The absence of such groups in the target compound suggests divergent reactivity .

Pyridinyl Substituents

  • Ubiquity : Present in the target compound, Lansoprazole, and Apilimod, the pyridinyl group stabilizes aromatic stacking and participates in hydrogen bonding.
  • Positional Effects : In the target compound, the pyridinyl group at position 2 of the pyrimidine ring may sterically hinder nucleophilic attacks compared to its placement in benzimidazoles .

Stability and Reactivity

  • Target Compound : The ester group may undergo hydrolysis under basic conditions, whereas the pyrimidine ring could participate in cycloaddition reactions.
  • Contrast with Omeprazole Sulphone : The sulfonyl group in Omeprazole sulphone () increases oxidative stability but reduces reactivity compared to the target compound’s ester .

Biological Activity

Methyl 2-{[5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl]oxy}benzenecarboxylate, a compound with the CAS number 338771-35-0, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₃O₄
  • Molecular Weight : 337.33 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting signal transduction pathways associated with various physiological responses.
  • Antioxidant Properties : Preliminary studies suggest that the compound possesses antioxidant capabilities, which could help mitigate oxidative stress in cells.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For instance, research demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Bcl-2 modulation

Antimicrobial Activity

In vitro studies have also highlighted the antimicrobial properties of the compound against various bacterial strains. It has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

The minimal inhibitory concentration (MIC) values suggest significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy Assessment : In a separate study published in Antibiotics, researchers tested the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results showed promising activity, particularly against Gram-positive bacteria, suggesting potential for therapeutic applications .
  • Toxicology Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Findings indicate low toxicity levels at therapeutic doses, supporting its potential use in clinical settings .

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